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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hordein gene expression
throughout the developmental stages of barley grain. It delves into the quantitative dynamics of
hordein accumulation, detailed experimental methodologies for its analysis, and the intricate
regulatory networks that govern its synthesis. This document is intended to serve as a valuable
resource for researchers in cereal genetics, plant biotechnology, and for professionals in the
food and beverage industries, as well as those in drug development exploring plant-based
protein production systems.

Introduction to Hordeins and Their Significance

Hordeins are the primary storage proteins in barley (Hordeum vulgare), constituting up to 55%
of the total grain protein.[1] They are classified into four main families based on their molecular
weight and amino acid composition: B, C, D, and y-hordeins.[1][2] The expression of hordein
genes is tightly regulated, both spatially and temporally, occurring specifically in the starchy
endosperm during grain filling.[3][4] The relative proportions of the different hordein families
significantly impact the malting and brewing quality of barley, as well as its nutritional value.
Furthermore, as homologs of wheat gluten proteins, hordeins are implicated in celiac disease,
making the study of their expression and regulation crucial for developing low-gluten or gluten-
free barley varieties.[2]

Quantitative Analysis of Hordein Expression
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The accumulation of hordein proteins and their corresponding mRNA transcripts follows a
distinct pattern during barley grain development, typically measured in days post-anthesis
(DPA).

Hordein Protein Accumulation

Hordein synthesis becomes detectable around 6 DPA and proceeds linearly, peaking at
approximately 30 DPA.[1][3] The accumulation of the different hordein families (B, C, D, and y)
appears to be largely synchronous.[3]

Table 1: Total Hordein Content During Barley Grain Development (cv. Sloop)

Days Post-Anthesis (DPA) Total Hordein (mg/g fresh weight)
6 Detectable

8 Increasing

10 Increasing

15 Increasing

20 Increasing

25 Increasing

30 Peak Accumulation

37 Slight Decrease (~17%)

Data compiled from ELISA-based quantification.[3][5]

Hordein mRNA Transcript Levels

The expression of hordein genes at the transcriptional level precedes protein accumulation.
Studies using dot hybridization and quantitative reverse transcription PCR (qRT-PCR) have
revealed differential expression patterns among the hordein gene subfamilies.

Table 2: Relative Fold Increase in Hordein-Related mRNA Sequences During Endosperm
Development
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Hordein Subfamily Fold Increase
B1 Hordein 10-15

B3 Hordein 4

C Hordeins 4

Data from dot hybridization analysis.[6][7][8]

Table 3: B-Hordein Transcript Accumulation in Different Barley Genotypes (Fold Increase from
10 to 25 DPA)

Fold Increase (10- Peak Accumulation
Genotype Barley Type
25 DPA) (DPA)
Furat 9 Cultivated 87.25 25
Arabi Abiad Cultivated 84.8 25
20 (119.6-fold
Raqga wild 74.65 (at 25 DPA) increase from 10
DPA)
20 (93.25-fold
Hassakeh Wild 73.55 (at 25 DPA) increase from 10

DPA)

Data from RT-gPCR analysis.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study hordein gene
expression.

Hordein Protein Extraction for ELISA and Western
Blotting
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A common and effective method for extracting the majority of hordeins from barley flour
involves a simple alcohol-dithiothreitol (DTT) protocol.[10]

Materials:

Barley flour or milled grains

Extraction Buffer: 8 M Urea, 1% (w/v) DTT, 20 mM triethylamine-HCI, pH 6.0[7]

Sigma plant protease inhibitor cocktail[7]

Liquid nitrogen

Centrifuge

Procedure:

Weigh out a specific amount of barley flour (e.g., 50 mg).

o Add the appropriate volume of ice-cold Extraction Buffer containing the protease inhibitor.
¢ Grind the mixture into a slurry on ice.

 Allow the slurry to thaw and then centrifuge at 15,000 x g for 5 minutes.

o Collect the supernatant containing the extracted proteins.

» Aliquots can be snap-frozen in liquid nitrogen and stored at -80°C for later use in ELISA or
Western blotting.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Total
Hordein Quantification

ELISA provides a sensitive method for quantifying total hordein content.
Materials:

e Hordein extract (from section 3.1)
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ELISA kit (e.g., ELISA Systems, Brisbane, Australia)[3][7]
Sample diluent (provided with the kit)
Phosphate-buffered saline with Tween 20 (PBST)
Purified total hordein standard

Microplate reader

Procedure:

Dilute the hordein extracts with the sample diluent. For example, Urea/DTT extracts can be
diluted 1/1000 with PBST.[3][7]

Prepare a standard curve using a serial dilution of the purified total hordein standard (e.g.,
10-75 ng).[3][7]

Add the diluted samples and standards to the ELISA plate wells.

Process the ELISA plate according to the manufacturer's instructions, which typically
involves incubation, washing steps, addition of a conjugated secondary antibody, and a
substrate for color development.

Measure the absorbance using a microplate reader.

Calculate the total hordein concentration in the samples by comparing their absorbance to
the standard curve. Results are often expressed as mg of hordein per gram of fresh weight.

[31[7]

Western Blotting for Detection of Hordein Families

Western blotting allows for the visualization and relative quantification of different hordein

protein families.

Materials:

Hordein extract (from section 3.1)
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o SDS-PAGE gels
e Transfer membrane (e.g., PVDF or nitrocellulose)
» Blocking buffer: 5% (w/v) skimmed milk powder in PBST with 1% (w/v) Tween 20[7]

e Primary antibody: Polyclonal anti-gliadin-HRP conjugate (Sigma-Aldrich), which detects all
hordein families.[7]

o Wash buffer: PBST

e Chemiluminescent substrate (e.g., Amersham ECL reagent)[7]

Imaging system

Procedure:

Separate the hordein proteins by SDS-PAGE.
o Transfer the separated proteins to a membrane.

» Block the membrane overnight at 4°C in blocking buffer to prevent non-specific antibody
binding.[7]

e Incubate the membrane with the primary antibody (e.g., anti-gliadin-HRP at a 1:1000 dilution)
for 1 hour at room temperature.[7]

e Wash the membrane three times for 10 minutes each with PBST.[7]
¢ |ncubate the membrane with a chemiluminescent substrate.

 Visualize the protein bands using an imaging system. The different hordein families (D, C,
and B) can be identified based on their molecular weights.[11]

Quantitative Reverse Transcription PCR (qRT-PCR) for
Hordein Gene Expression Analysis
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gRT-PCR is a highly sensitive and specific method for quantifying the expression levels of
hordein genes.

Materials:

Developing barley endosperm tissue

* RNA extraction kit

o Reverse transcriptase for cDNA synthesis

e gRT-PCR master mix (e.g., containing SYBR Green)

» Gene-specific primers for different hordein families (B, C, D, y)

o Primers for a reference gene (e.g., a-tubulin) for normalization.[12]
e RT-PCR instrument

Procedure:

e RNA Extraction: Isolate total RNA from developing barley endosperm at different DPA using
a suitable RNA extraction Kkit.

o CcDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse
transcriptase.

e RT-PCR Reaction: Set up the gRT-PCR reactions containing the cDNA template, gene-
specific primers for the target hordein genes and the reference gene, and the qRT-PCR
master mix.

e Thermal Cycling: Perform the gRT-PCR in a real-time PCR instrument.

o Data Analysis: Analyze the amplification data. The relative expression of the target hordein
genes is calculated using the AACt method, normalizing to the expression of the reference
gene.[12]

Regulatory Networks of Hordein Gene Expression
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The synthesis of hordeins is a highly regulated process involving a network of transcription
factors and influenced by nutrient availability.

Key Transcription Factors

The Prolamin-box Binding Factor (PBF), encoded by the Lys3a gene, is a master regulator of
hordein gene expression.[6][13] PBF is a DOF-type zinc finger transcription factor that binds to
the prolamin-box (P-box) motif present in the promoters of B- and C-hordein genes.[5]
Mutations in the Lys3a gene lead to a significant reduction in the accumulation of B- and C-

hordeins.[6][13]

PBF (Lys3a) binds to Prolamin-box (P-box>
activates
C-hordein genes translates to C-hordein protein

Click to download full resolution via product page

PBF transcription factor regulation of hordein genes.

Influence of Nutrient Availability

Nitrogen and sulfur are crucial for hordein synthesis, and their availability can alter the
expression of different hordein families.

 Nitrogen: High nitrogen levels generally increase the overall protein content, including
hordeins.[14]

o Sulfur: Sulfur is a key component of the sulfur-rich B- and y-hordeins. Sulfur deficiency leads
to a decreased accumulation of these hordeins and a compensatory increase in the sulfur-

poor C-hordeins.[15]
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Influence of nitrogen and sulfur on hordein synthesis.

Experimental and Logical Workflows

The investigation of hordein gene expression typically follows a structured workflow, from
sample collection to data analysis.
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General experimental workflow for hordein expression analysis.

Conclusion

The expression of hordein genes during barley development is a complex and highly regulated
process with significant implications for agriculture and human health. This guide has provided
a detailed overview of the quantitative aspects of hordein accumulation, the experimental
protocols used for its study, and the key regulatory factors involved. A thorough understanding
of these processes is essential for the development of new barley varieties with improved
quality traits, whether for brewing, food production, or novel biotechnological applications. The
methodologies and data presented herein serve as a foundational resource for researchers
and professionals working in these fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
e 2. pubs.acs.org [pubs.acs.org]
¢ 3. Hordein Accumulation in Developing Barley Grains - PMC [pmc.ncbi.nlm.nih.gov]

¢ 4. RNAi silencing of wheat gliadins alters the network of transcription factors that regulate
the synthesis of seed storage proteins toward maintaining grain protein levels - PMC
[pmc.ncbi.nlm.nih.gov]

» 5. Development of Decreased-Gluten Wheat Enabled by Determination of the Genetic Basis
of lys3a Barley - PMC [pmc.ncbi.nim.nih.gov]

e 6. Frontiers | Hordein Accumulation in Developing Barley Grains [frontiersin.org]

e 7. Hordein-gene expression during development of the barley (Hordeum vulgare) endosperm
- PMC [pmc.ncbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]

¢ 9. Quantification of Hordeins by ELISA: The Correct Standard Makes a Magnitude of
Difference - PMC [pmc.nchbi.nlm.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]
e 12. biorxiv.org [biorxiv.org]

o 13. Effect of Nitrogen Nutrition on Endosperm Protein Synthesis in Wild and Cultivated
Barley Grown in Spike Culture - PMC [pmc.ncbi.nim.nih.gov]

e 14. researchgate.net [researchgate.net]
e 15, agriculturejournals.cz [agriculturejournals.cz]

 To cite this document: BenchChem. [An In-depth Technical Guide to Hordein Gene
Expression During Barley Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592533#hordein-gene-expression-during-barley-
development]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15592533?utm_src=pdf-custom-synthesis
https://www.ebi.ac.uk/pride/archive/projects/PXD013331
https://pubs.acs.org/doi/10.1021/acs.jafc.3c02292
https://pmc.ncbi.nlm.nih.gov/articles/PMC6532529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6446766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6446766/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2019.00649/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC1144302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1144302/
https://www.researchgate.net/publication/340030844_LYS3_encodes_a_prolamin-box-binding_transcription_factor_that_controls_embryo_growth_in_barley_and_wheat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585327/
https://www.researchgate.net/figure/Western-blotting-of-the-alcohol-soluble-proteins-from-barley-grain-A-Blotted-membrane_fig1_275072953
https://www.researchgate.net/publication/373166975_B-Hordein_Gene_Expression_During_Development_of_Endosperm_in_Barley_Grains
https://www.biorxiv.org/content/10.1101/354548v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC1054786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1054786/
https://www.researchgate.net/publication/273640928_Influence_of_Sulphur_Application_on_Hordein_Composition_and_Malting_Quality_of_Barley_Hordeum_vulgare_L_in_Northern_European_Growing_Conditions
https://www.agriculturejournals.cz/pdfs/pse/2015/09/03.pdf
https://www.benchchem.com/product/b15592533#hordein-gene-expression-during-barley-development
https://www.benchchem.com/product/b15592533#hordein-gene-expression-during-barley-development
https://www.benchchem.com/product/b15592533#hordein-gene-expression-during-barley-development
https://www.benchchem.com/product/b15592533#hordein-gene-expression-during-barley-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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